4-(3-Chloropropyl)morpholine hydrochloride is an organic compound with the molecular formula C7H14ClNO·HCl. It is a hydrochloride salt derived from 4-(3-Chloropropyl)morpholine, which is utilized in various fields, particularly pharmaceuticals and organic synthesis. This compound appears as a pale yellow oil and is notable for its role as an intermediate in the synthesis of gefitinib, a drug used in cancer treatment. It also serves as a reagent in organic synthesis reactions and has applications in chromatographic science due to its unique chemical properties .
4-(3-Chloropropyl)morpholine hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and TCI America, where it is available in different purities and quantities. The compound is classified under organic compounds, specifically as a morpholine derivative. Its Chemical Abstracts Service (CAS) number is 57616-74-7, and it is recognized by multiple identifiers such as the InChI Key PIAZYBLGBSMNLX-UHFFFAOYSA-N .
The synthesis of 4-(3-Chloropropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1-bromo-3-chloropropane. This reaction is generally carried out in a solvent such as toluene under reflux conditions. The steps include:
In industrial settings, this synthesis follows similar routes but on a larger scale, emphasizing careful control of reaction conditions to ensure high yield and purity. The product undergoes purification and crystallization to achieve the final hydrochloride salt.
The molecular structure of 4-(3-Chloropropyl)morpholine hydrochloride consists of a morpholine ring substituted with a 3-chloropropyl group. The structure can be represented as follows:
This structure highlights the presence of both a cyclic amine (morpholine) and an alkyl halide (chloropropyl), which contribute to its reactivity and applications .
4-(3-Chloropropyl)morpholine hydrochloride participates in various chemical reactions due to its functional groups:
In nucleophilic substitution reactions, common reagents include amines and thiols, typically carried out in polar solvents under mild conditions. For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be utilized .
The primary action of 4-(3-Chloropropyl)morpholine hydrochloride involves its interaction with the Epidermal Growth Factor receptor (EGF receptor).
The compound's ability to inhibit EGF receptor activity makes it significant in cancer treatment contexts .
The compound exhibits unique reactivity due to its functional groups, enabling it to participate in diverse chemical reactions relevant for synthetic applications .
4-(3-Chloropropyl)morpholine hydrochloride has several important applications:
The core synthetic route to 4-(3-Chloropropyl)morpholine hydrochloride (CAS 57616-74-7) involves a nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane (BCP) or 1-chloro-3-bromopropane. This reaction exploits the differential reactivity of alkyl halides, where the bromide serves as a superior leaving group compared to chloride, facilitating selective displacement at the brominated carbon by the morpholine nitrogen. Industrial-scale implementations typically employ a 2:1 molar excess of morpholine (127 mmol) relative to BCP (63.5 mmol) to drive the reaction to completion and minimize dialkylation byproducts [1] .
Reaction stoichiometry follows second-order kinetics:Rate = k [Morpholine][BCP]Post-reaction processing involves filtration of precipitated morpholine hydrobromide salt, followed by organic phase washing, drying, and in vacuo concentration. The hydrochloride salt is subsequently formed by treating the free base with HCl gas or concentrated hydrochloric acid in anhydrous ether, yielding crystalline 4-(3-Chloropropyl)morpholine hydrochloride with ≥97% purity (GC) [5] . Nuclear Magnetic Resonance (NMR) validation confirms successful synthesis: ¹H NMR (DMSO-d₆) δ 3.70-3.80(m, 4H), 3.60 (t, 2H), 2.40-2.60(m, 6H), 1.90 (m, 2H) [1].
While the base reaction proceeds without catalysts, phase-transfer catalysts (PTCs) significantly enhance reaction rates and yields under mild conditions. Tetrabutylammonium bromide (TBAB) at 5 mol% loadings enables efficient anion exchange, facilitating morpholine's nucleophilic attack on BCP in biphasic solvent systems. This catalytic approach reduces typical reaction temperatures from reflux (≈110°C) to 60–80°C while maintaining yields >90% [6].
Alternative inorganic base systems utilize potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to scavenge hydrogen bromide generated in situ. A documented protocol employs K₂CO₃ (101 mmol) with morpholine (46 mmol) in dichloromethane at ambient temperature, achieving 49% isolated yield after chromatography. This method circumvents high-temperature operations but requires extended reaction times (overnight stirring) . Catalytic efficiency is solvent-dependent, with aprotic polar solvents like N,N-dimethylformamide (DMF) accelerating the reaction but complicating post-processing due to high boiling points [6].
Table 1: Catalytic Systems for Morpholine-Alkyl Halide Coupling
Catalyst | Loading | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
None | - | 110 | 2 | 96 | [1] |
Tetrabutylammonium bromide | 5 mol% | 60 | 18 | 92 | [6] |
Potassium carbonate | 220 mol% | 25 | 18 | 49 |
Solvent polarity critically influences both nucleophilicity and reaction kinetics. Toluene emerges as the preferred industrial solvent due to its moderate polarity (ε = 2.38), which solubilizes reactants while enabling easy separation of morpholine hydrobromide salts. Reactions in toluene achieve 96% yield within 2 hours under reflux [1]. By contrast, higher-polarity solvents like o-xylene (ε = 2.57) or DMF (ε = 36.7) accelerate initial substitution but impede hydrochloride crystallization due to excessive solvation [6].
Hydrochloride salt formation exhibits distinct solvent dependencies:
Kinetic studies reveal pseudo-first-order behavior during salt formation when using HCl-saturated ether, with crystallization completing within 1–2 hours. Optimal concentrations range from 0.5–1.0 M to balance nucleation kinetics and crystal growth [5] [9].
Table 2: Solvent Impact on Reaction Kinetics and Yield
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Salt Crystallization Efficiency (%) |
---|---|---|---|
Toluene | 2.38 | 2.0 | 92 |
o-Xylene | 2.57 | 1.5 | 85 |
DMF | 36.7 | 0.5 | 70 |
Tetrahydrofuran | 7.58 | 3.0 | 95 |
Precise temperature modulation prevents thermal degradation during both substitution and salt formation. The alkylation step achieves maximum yield at 110°C in toluene (reflux), with higher temperatures promoting β-elimination side products. Conversely, hydrochloride crystallization requires temperatures below 10°C to minimize oil formation [1] [5].
Stoichiometric optimization follows these principles:
Implementing these parameters enables consistent yields >95% with purity ≥96.5% (GC). Industrial protocols further enhance efficiency through continuous distillation of the free base (b.p. 70–80°C at 2.6 mmHg) prior to salt formation, removing volatile impurities [9].
Table 3: Optimization Parameters for High-Yield Synthesis
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Morpholine : BCP ratio | 1.8:1 to 2.2:1 | Maximizes monoalkylation (≤3% dialkyl) |
Alkylation temperature | 105–115°C | Balances rate vs. decomposition |
HCl equivalents | 1.03–1.07 | Prevents free base contamination |
Crystallization temp | 0–10°C | Minimizes oil formation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: